methyl (5E)-2-methyl-5-({5-[({[(4-methylphenyl)amino](oxo)acetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrrole derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-5-methyl-3-oxo-3,4-dihydro-2H-pyrrole-4-carboxylate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H21N3O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl (5E)-4-hydroxy-2-methyl-5-[[5-[[[2-(4-methylanilino)-2-oxoacetyl]amino]methyl]furan-2-yl]methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21N3O6/c1-12-4-6-14(7-5-12)25-21(28)20(27)23-11-16-9-8-15(31-16)10-17-19(26)18(13(2)24-17)22(29)30-3/h4-10,26H,11H2,1-3H3,(H,23,27)(H,25,28)/b17-10+ |
InChI Key |
ZGMMCFCEPYTSLI-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)/C=C/3\C(=C(C(=N3)C)C(=O)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C=C3C(=C(C(=N3)C)C(=O)OC)O |
Origin of Product |
United States |
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